N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
Overview
Description
“N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride” is a complex organic compound. The “N-(4-chlorophenyl)” part suggests the presence of a chlorophenyl group attached to the molecule via a nitrogen atom . The “1,4-diazepane” part indicates a seven-membered ring with two nitrogen atoms . The “carboxamide” part suggests a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the nature of its functional groups . The chlorophenyl group might be involved in electrophilic aromatic substitution reactions, while the carboxamide group could participate in various reactions involving the carbonyl or amine groups .
Scientific Research Applications
Anticancer Properties
- Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents :A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, including a compound similar to N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, were synthesized and evaluated for their anti-cancer activity. These derivatives showed promising activity against the B-cell leukemic cell line, Reh, with one derivative exhibiting significant activity with an IC50 value of 18 µM (Teimoori et al., 2011).
Antipsychotic Potential
- Identification of a butyrophenone analog as a potential atypical antipsychotic agent :A butyrophenone analog of haloperidol, structurally related to N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, demonstrated an interesting multireceptor binding profile. This compound showed potential as an atypical antipsychotic agent with similar efficacy to clozapine and without producing catalepsy (Ablordeppey et al., 2008).
Chemical Synthesis and Characterization
- A convenient method for 14C-labeling of N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide as CCK-A antagonist :This paper presents a method for the synthesis of a compound related to N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, demonstrating the potential for further exploration in chemical research (Saemian et al., 2012).
Spectroscopic and Quantum Mechanical Study
- Vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of a related compound :A study on the spectroscopic properties of a structurally similar compound provided insights into interpreting and predicting vibrational spectra, which could be relevant for compounds like N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride (Kuruvilla et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16;/h2-5,14H,1,6-9H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHUDQRGBKEHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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